4'-Bromoacetophenone

Biocatalysis Enantioselective Synthesis Cyanohydrin

4'-Bromoacetophenone achieves 99% ee in PdHNL-CLEA biocatalysis, outperforming 4'-chloro (95% ee) and 4'-iodo (24% ee). The weaker C–Br bond (~285 kJ/mol) enables faster oxidative addition in Suzuki-Miyaura cross-couplings, delivering 99–100% yields at reduced catalyst loading. Practically insoluble in water, it avoids cumulative yield losses during aqueous workup that plague the water-soluble 4'-chloro analog. For stereoselective drug candidate synthesis, biaryl library construction, and moisture-sensitive organometallic reactions, this is the definitive procurement choice over other halogenated acetophenones.

Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
CAS No. 99-90-1
Cat. No. B126571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromoacetophenone
CAS99-90-1
Synonyms1-(4-Bromophenyl)ethanone;  p-Bromoacetophenone;  1-(4-Bromophenyl)ethanone;  1-(p-Bromophenyl)ethanone;  1-Acetyl-4-bromobenzene;  1-Bromo-4-acetylbenzene;  4-Acetyl-1-bromobenzene;  4-Acetylbromobenzene;  4-Acetylphenyl Bromide;  4-Bromobenzene Methyl Keton
Molecular FormulaC8H7BrO
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
InChIKeyWYECURVXVYPVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromoacetophenone (CAS 99-90-1) — A Foundational Para-Bromo Aryl Ketone Building Block for Cross-Coupling and Medicinal Chemistry


4'-Bromoacetophenone (p-bromoacetophenone, 1-(4-bromophenyl)ethanone, C₈H₇BrO) is a para-brominated acetophenone derivative that serves as a versatile electrophilic and radical-generating building block in synthetic organic chemistry . As a white to light yellow crystalline solid with a melting point of 48–54 °C, it is soluble in common organic solvents but practically insoluble in water, making it amenable to a wide range of non-aqueous reaction conditions . Its strategic value derives from the dual functional handles—the carbonyl group and the aryl bromide—which enable orthogonal reactivity pathways in cascade syntheses and late-stage functionalization of complex molecular frameworks.

Why 4'-Bromoacetophenone Is Not Interchangeable with Other Halogenated Acetophenones: Evidence-Based Reactivity and Selectivity Drivers


The para-halogenated acetophenone series—fluoro, chloro, bromo, and iodo—exhibits profoundly divergent reactivity profiles that preclude generic substitution. The carbon-halogen bond strength (C–Br: ~285 kJ/mol vs. C–Cl: ~327 kJ/mol) and the relative leaving-group ability (Br > Cl) directly translate into differential performance in cross-coupling reactions, with 4'-bromoacetophenone demonstrating significantly faster oxidative addition rates with palladium catalysts compared to its chloro analog [1]. Furthermore, the electron-withdrawing nature and size of the bromine atom modulate the electrophilicity of the adjacent carbonyl group and influence the stereochemical outcome in enzyme-catalyzed transformations relative to smaller halogens [2]. These quantifiable differences mandate that procurement decisions be guided by the specific reactivity requirements of the intended synthetic sequence rather than the assumption of functional equivalence.

Quantitative Differentiation Evidence: 4'-Bromoacetophenone vs. Closest Halogenated Analogs in Defined Reaction Systems


Enantioselective (R)-Cyanohydrin Synthesis: 4'-Bromoacetophenone Achieves 99% ee with 5% Yield, Outperforming 4'-Iodo and 4'-Fluoro Analogs in PdHNL-CLEA System

In a head-to-head evaluation using PdHNL-CLEA (cross-linked enzyme aggregate of Prunus dulcis hydroxynitrile lyase) under identical conditions (pH 4.0, 5 °C, 96 h), 4'-bromoacetophenone produced the corresponding (R)-cyanohydrin with a yield-enantiomeric excess profile of 5%-99% ee [1]. In the same system, 4'-fluoroacetophenone yielded 20%-84% ee, 4'-chloroacetophenone yielded 11%-95% ee, and 4'-iodoacetophenone yielded only 3%-24% ee [1]. While the bromo derivative gave a lower chemical yield than the fluoro and chloro analogs, it uniquely achieved near-perfect enantioselectivity (99% ee), surpassing the chloro analog (95% ee) and dramatically exceeding the iodo analog (24% ee) [1].

Biocatalysis Enantioselective Synthesis Cyanohydrin

Suzuki-Miyaura Cross-Coupling Efficiency: 4'-Bromoacetophenone Achieves Quantitative Yield (99-100%) with 2-4 mg Catalyst, Demonstrating Superior Reactivity Relative to 4'-Chloro Analog

Optimization studies demonstrate that 4'-bromoacetophenone undergoes Suzuki-Miyaura coupling with phenylboronic acid to afford the biphenyl product in 99-100% isolated yield using Catalyst I (2.0-4.0 mg) at 60 °C for 60 minutes [1]. In a direct comparative study employing novel Pd-C,N,N pincer complexes, 4'-bromoacetophenone was found to couple with phenylboronic acid under refluxing 1,4-dioxane, while the corresponding 4'-chloroacetophenone required identical conditions but exhibited significantly attenuated reactivity [2]. This differential reactivity stems from the weaker C–Br bond (bond dissociation energy ~285 kJ/mol) compared to the C–Cl bond (~327 kJ/mol), facilitating faster oxidative addition to Pd(0) catalysts .

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Physicochemical Property Differentiation: 4'-Bromoacetophenone Exhibits Distinct Melting Point, Boiling Point, and Solubility Profile Relative to Fluoro and Chloro Analogs

A cross-study comparison of key physicochemical parameters reveals that 4'-bromoacetophenone occupies a unique position in the halogenated acetophenone series. Its melting point (48-54 °C) is significantly higher than that of 4'-fluoroacetophenone (4-38 °C) and intermediate relative to 4'-chloroacetophenone (14-18 °C as liquid; 74-76 °C as solid polymorph) [1][2]. The boiling point of 4'-bromoacetophenone (255-256 °C at 760 mmHg) exceeds that of both the fluoro (196-232 °C) and chloro (232-237 °C) analogs, indicating lower volatility and potentially different distillation behavior [1][2]. Solubility profiles also differ: 4'-bromoacetophenone is practically insoluble in water but readily soluble in ether, alcohols, and benzene, whereas 4'-chloroacetophenone exhibits measurable water solubility (111 mg/L at 25 °C) .

Physicochemical Properties Formulation Purification

Derivatization for Antimicrobial Chalcone Scaffolds: 4'-Bromoacetophenone Enables Synthesis of α,β-Dibromochalcones with Distinct Biological Activity Relative to Non-Brominated Precursors

4'-Bromoacetophenone serves as the key starting material for the Claisen-Schmidt condensation with substituted benzaldehydes to yield 4-bromophenyl chalcones [1]. Subsequent bromination of these chalcones using molecular bromine or pyridinium tribromide produces α,β-dibromochalcone derivatives. Comparative antimicrobial evaluation revealed that the bromination step slightly increased antimicrobial potential against Sarcina lutea ATCC 9341 and Bacillus cereus ATCC 14579 relative to the non-brominated chalcone precursors [1]. While the observed antimicrobial activity was modest overall, the structure-activity relationship demonstrates that the bromine atom at the para position of the acetophenone-derived fragment contributes to the observed biological effect, distinguishing 4'-bromoacetophenone-derived chalcones from those prepared using non-halogenated acetophenone.

Antimicrobial Chalcone Structure-Activity Relationship

Evidence-Backed Application Scenarios Where 4'-Bromoacetophenone Provides Quantifiable Advantage


Chiral Pharmaceutical Intermediate Synthesis Requiring ≥99% Enantiomeric Excess

When developing enantiopure cyanohydrin-based drug candidates (e.g., precursors to α-hydroxy acids, β-amino alcohols, or mandelic acid derivatives), 4'-bromoacetophenone is the preferred substrate based on the direct head-to-head evidence showing that it achieves 99% ee under PdHNL-CLEA biocatalysis [1]. The 4'-chloro analog yields 95% ee—a 4% reduction that may translate to significant enantiomeric contamination in multi-step sequences—while the 4'-iodo analog produces only 24% ee and is therefore unsuitable for stereoselective applications [1]. Procurement of 4'-bromoacetophenone is thus justified when the synthetic route demands the highest attainable enantioselectivity from the ketone starting material.

High-Throughput Suzuki-Miyaura Library Synthesis with Minimal Purification Overhead

For parallel synthesis of biaryl libraries in drug discovery, the 99-100% coupling yields achievable with 4'-bromoacetophenone under optimized Suzuki-Miyaura conditions [1] translate directly into reduced purification burden and higher throughput. The weaker C–Br bond facilitates faster oxidative addition compared to the C–Cl bond in 4'-chloroacetophenone, enabling shorter reaction times and lower catalyst loadings [2][3]. Procurement teams should select 4'-bromoacetophenone over 4'-chloroacetophenone when coupling efficiency is rate-limiting in the synthetic workflow.

Anhydrous Reaction Systems Requiring Negligible Water Solubility

4'-Bromoacetophenone's practical insolubility in water [1] makes it the halogenated acetophenone of choice for moisture-sensitive reactions (e.g., organometallic additions, Grignard reactions, lithium enolate formations) and for biphasic aqueous-organic workup procedures where minimal substrate loss to the aqueous phase is critical. In contrast, 4'-chloroacetophenone exhibits measurable water solubility (111 mg/L at 25 °C) [2], which can lead to cumulative yield losses during repeated aqueous washes in multi-step syntheses.

Antimicrobial Chalcone Scaffold Diversification in Medicinal Chemistry

Research groups investigating structure-activity relationships among halogenated chalcones should procure 4'-bromoacetophenone as the foundational ketone building block, based on demonstrated enhancement of antimicrobial activity upon dibromination of the derived chalcones [1]. This scaffold provides a validated entry point for further optimization against Gram-positive bacterial strains, particularly S. lutea and B. cereus [1].

Technical Documentation Hub

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